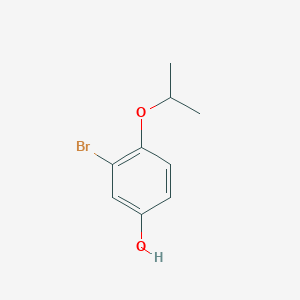![molecular formula C15H19NO6 B8696165 7-O-tert-butyl 2-O,3-O-dimethyl 7-azabicyclo[2.2.1]hepta-2,5-diene-2,3,7-tricarboxylate](/img/structure/B8696165.png)
7-O-tert-butyl 2-O,3-O-dimethyl 7-azabicyclo[2.2.1]hepta-2,5-diene-2,3,7-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-O-tert-butyl 2-O,3-O-dimethyl 7-azabicyclo[2.2.1]hepta-2,5-diene-2,3,7-tricarboxylate: is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple carboxylic acid groups and ester functionalities makes it a versatile molecule for chemical modifications and reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-O-tert-butyl 2-O,3-O-dimethyl 7-azabicyclo[2.2.1]hepta-2,5-diene-2,3,7-tricarboxylate typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile. For instance, cyclopentadiene can react with maleic anhydride to form the bicyclic structure.
Introduction of the Azabicyclic Moiety: The nitrogen atom can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the bicyclic core.
Functionalization of Carboxylic Acid Groups: The carboxylic acid groups can be introduced through oxidation reactions, such as using potassium permanganate or chromium trioxide.
Esterification: The ester groups can be formed by reacting the carboxylic acids with methanol and tert-butanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques like chromatography and crystallization may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ester and carboxylic acid groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester groups to alcohols using reagents like lithium aluminum hydride.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, amines
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives
Hydrolysis: Carboxylic acids
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of multiple functional groups allows for the design of molecules with specific biological activities.
Medicine
In medicinal chemistry, this compound and its derivatives may be explored for their potential therapeutic properties. The bicyclic structure can serve as a scaffold for the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins. Its multiple functional groups allow for cross-linking and the formation of robust materials with desirable properties.
Mécanisme D'action
The mechanism of action of 7-O-tert-butyl 2-O,3-O-dimethyl 7-azabicyclo[2.2.1]hepta-2,5-diene-2,3,7-tricarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common targets may include enzymes involved in metabolic processes or receptors in signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Azabicyclo[2.2.1]hepta-2,5-diene-2,3,7-tricarboxylic acid
- 7-Azabicyclo[2.2.1]hepta-2,5-diene-2,3,7-tricarboxylic acid 2,3-dimethyl ester
- 7-Azabicyclo[2.2.1]hepta-2,5-diene-2,3,7-tricarboxylic acid 7-tert-butyl ester
Uniqueness
The uniqueness of 7-O-tert-butyl 2-O,3-O-dimethyl 7-azabicyclo[2.2.1]hepta-2,5-diene-2,3,7-tricarboxylate lies in its combination of functional groups and its bicyclic structure. The presence of both ester and carboxylic acid groups, along with the tert-butyl group, provides a unique set of chemical properties that can be exploited in various applications. This compound’s versatility and reactivity make it a valuable molecule for research and industrial purposes.
Propriétés
Formule moléculaire |
C15H19NO6 |
|---|---|
Poids moléculaire |
309.31 g/mol |
Nom IUPAC |
7-O-tert-butyl 2-O,3-O-dimethyl 7-azabicyclo[2.2.1]hepta-2,5-diene-2,3,7-tricarboxylate |
InChI |
InChI=1S/C15H19NO6/c1-15(2,3)22-14(19)16-8-6-7-9(16)11(13(18)21-5)10(8)12(17)20-4/h6-9H,1-5H3 |
Clé InChI |
WYECAYYMEVQINU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2C=CC1C(=C2C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-7-nitro-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline](/img/structure/B8696106.png)

![1-[(2-Bromophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B8696115.png)





![4-Quinazolineacetic acid, 2-chloro-8-fluoro-3,4-dihydro-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester](/img/structure/B8696175.png)



